molecular formula C13H11N3O4 B13512379 5-(((Benzyloxy)carbonyl)amino)pyrimidine-2-carboxylic acid

5-(((Benzyloxy)carbonyl)amino)pyrimidine-2-carboxylic acid

Cat. No.: B13512379
M. Wt: 273.24 g/mol
InChI Key: ATMKAIWOCRLTLZ-UHFFFAOYSA-N
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Description

5-(((Benzyloxy)carbonyl)amino)pyrimidine-2-carboxylic acid: is a chemical compound with the molecular formula C13H11N3O4 and a molecular weight of 273.24 g/mol . It is a pyrimidine derivative with a carboxylic acid group and a benzyloxycarbonyl (Cbz) protecting group attached to the amino group.

Preparation Methods

Synthetic Routes:

The synthetic preparation of this compound involves several steps. One common approach is as follows:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This step prevents unwanted reactions during subsequent transformations.

    Pyrimidine Ring Formation: The pyrimidine ring is constructed through cyclization reactions. Various synthetic routes exist, including condensation reactions between appropriate precursors.

    Carboxylation: The carboxylic acid group is introduced using carboxylation reactions. This can be achieved by treating the intermediate compound with a carboxylating agent.

    Deprotection: Finally, the benzyloxycarbonyl group is removed to yield the target compound.

Industrial Production Methods:

While industrial-scale production methods may vary, the principles remain consistent. Large-scale synthesis typically involves efficient and cost-effective processes to achieve high yields.

Chemical Reactions Analysis

5-(((Benzyloxy)carbonyl)amino)pyrimidine-2-carboxylic acid: can undergo various reactions:

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation/Reduction: The compound may undergo oxidation or reduction reactions.

Common reagents and conditions depend on the specific reaction type. Major products include derivatives with modified functional groups.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.

    Biochemistry: It may serve as a building block for peptide synthesis.

    Chemical Biology: Scientists use it as a probe or precursor in biological studies.

Mechanism of Action

The exact mechanism of action for 5-(((Benzyloxy)carbonyl)amino)pyrimidine-2-carboxylic acid depends on its specific context. It may interact with molecular targets or participate in metabolic pathways.

Comparison with Similar Compounds

and (5-{[(Benzyloxy)carbonyl]amino}-6-oxo-2-phenyl-1(6H)-pyrimidinyl)acetic acid . These compounds share structural similarities but have distinct functional groups.

Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

5-(phenylmethoxycarbonylamino)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C13H11N3O4/c17-12(18)11-14-6-10(7-15-11)16-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,19)(H,17,18)

InChI Key

ATMKAIWOCRLTLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=C(N=C2)C(=O)O

Origin of Product

United States

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